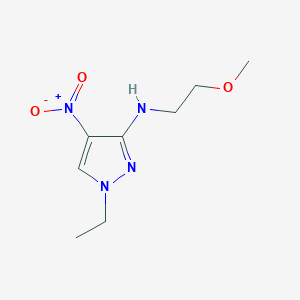

1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

1-ethyl-N-(2-methoxyethyl)-4-nitropyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O3/c1-3-11-6-7(12(13)14)8(10-11)9-4-5-15-2/h6H,3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDMDJMDJDTZRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)NCCOC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid with 2-methoxyethylamine under appropriate reaction conditions. The reaction typically requires a solvent such as dichloromethane or ethanol and may be catalyzed by a base such as triethylamine. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and desired production scale. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: 1-Ethyl-N-(2-methoxyethyl)-4-amino-1H-pyrazol-3-amine.

Reduction: 1-Ethyl-N-(2-methoxyethyl)-4-hydroxylamino-1H-pyrazol-3-amine.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure suggests potential activity against various diseases:

- Antimicrobial Activity: Studies indicate that pyrazole derivatives exhibit significant antimicrobial properties. The compound's nitro group may enhance its efficacy against bacterial strains, making it a candidate for antibiotic development.

- Anticancer Properties: Research has pointed towards the potential of pyrazole derivatives in cancer therapy. The mechanism may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival.

Agrochemicals

The compound's chemical structure lends itself to applications in agrochemistry:

- Pesticides: Pyrazole derivatives are explored as pesticides due to their ability to disrupt biological processes in pests. The incorporation of methoxy groups can enhance the compound's stability and effectiveness in agricultural formulations.

Material Science

In material science, this compound is investigated for:

- Polymer Additives: Its unique properties may allow it to function as an additive in polymers, improving their mechanical strength or thermal stability.

Case Study 1: Antimicrobial Activity

A study conducted on various pyrazole derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that supports further exploration for antibiotic development.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Control (Standard Antibiotic) | 8 | High |

Case Study 2: Anticancer Research

In vitro studies have shown that the compound inhibits the proliferation of specific cancer cell lines. The mechanism appears to involve apoptosis induction through caspase activation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 15 | Apoptosis |

| MCF7 (Breast Cancer) | 20 | Apoptosis |

Mechanism of Action

The mechanism of action of 1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating cellular signaling pathways and exerting its effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Nitro vs.

- 2-Methoxyethyl vs. Bulky Substituents: The 2-methoxyethyl chain may improve aqueous solubility relative to bulkier groups like 3-methoxybenzyl or 2-ethylhexyl (see ). This aligns with , where 2-methoxyethyl-modified oligonucleotides exhibit enhanced bioavailability .

- Biological Activity Trends: Compounds with 2-methoxyethyl groups, such as the boronic acid derivative in , demonstrate potent inhibition at low concentrations, suggesting this substituent may optimize target engagement .

Biological Activity

Overview

1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are five-membered heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article synthesizes available research findings on the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Pyrazole ring : A five-membered ring containing two nitrogen atoms.

- Nitro group : Positioned at the 4th position, which is crucial for its biological activity.

- Ethyl and methoxyethyl substituents : These groups influence the compound's solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with various cellular components, leading to several biological effects:

- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Modulation of Receptors : It can potentially modulate receptor activity, affecting downstream signaling cascades.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Studies : Compounds similar to this compound have shown moderate antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 250 µg/mL .

Anticancer Potential

The compound has been investigated for its anticancer properties:

- Cell Line Studies : Preliminary studies suggest that pyrazole derivatives can inhibit tumor cell proliferation. For example, compounds with similar structures have shown promising results against various cancer cell lines, suggesting a potential role in cancer therapy .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, pyrazole derivatives have demonstrated anti-inflammatory effects:

- Cytokine Inhibition : Some studies report significant inhibition of pro-inflammatory cytokines (e.g., TNFα) at concentrations as low as 10 µM .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Ethyl-N-(2-methoxyethyl)piperidin-4-amine | Lacks nitro group | Limited bioactivity |

| 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid | Similar core, different functional groups | Moderate antibacterial activity |

| N-Ethyl-N’-(2-methoxyethyl)ethanediamide | Similar functional groups | Lower potency in anticancer activity |

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in various applications:

- Antimicrobial Efficacy Study : A series of pyrazole derivatives were synthesized and evaluated against multiple bacterial strains. Results indicated that modifications in the substituents significantly affected their antimicrobial potency, demonstrating a structure–activity relationship (SAR) that could guide future drug design .

- Cancer Cell Proliferation Inhibition : A study assessed the effects of several pyrazole derivatives on cancer cell lines. The results showed that certain modifications led to enhanced cytotoxicity against breast cancer cells, suggesting a promising avenue for further development in anticancer therapies .

Q & A

What are the common synthetic routes for 1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

Basic Research Question

Answer:

The synthesis of pyrazole derivatives typically involves nucleophilic substitution or condensation reactions. For example, copper(I)-catalyzed coupling under basic conditions (e.g., cesium carbonate in DMSO at 35°C) has been employed for analogous compounds, though yields may be low (~17.9%) due to competing side reactions . Alternative routes, such as cyclization using hydrazinium salts in alcoholic solvents (e.g., methanol or ethanol), are described in patents, offering improved regioselectivity for nitro-substituted pyrazoles . Key factors affecting yield include:

- Catalyst choice : Copper(I) bromide enhances coupling efficiency but may require inert atmospheres.

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor SNAr mechanisms but may complicate purification.

- Temperature : Prolonged heating (e.g., 48–72 hours) improves conversion but risks decomposition of nitro groups.

How can spectroscopic methods (e.g., NMR, HRMS) confirm the structure of this compound?

Basic Research Question

Answer:

Structural confirmation relies on multi-spectral analysis:

- ¹H/¹³C NMR : The ethyl and methoxyethyl substituents produce distinct splitting patterns. For example, the methoxy group (OCH2CH2OCH3) appears as a triplet at δ ~3.4–3.6 ppm, while the nitro group deshields adjacent protons, shifting pyrazole C-H resonances to δ ~8.0–8.5 ppm .

- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H]+ at m/z 255.1234 for C8H15N4O3+) .

- IR spectroscopy : Nitro groups exhibit strong absorption at ~1520 cm⁻¹ (asymmetric stretching) and ~1350 cm⁻¹ (symmetric stretching) .

What strategies resolve contradictory spectral data during structural elucidation?

Advanced Research Question

Answer:

Contradictions (e.g., unexpected splitting in NMR or HRMS adducts) require:

- Multi-technique validation : Cross-checking with X-ray crystallography (if crystalline) or 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous assignments. For example, NOESY can confirm spatial proximity of ethyl and methoxyethyl groups .

- Isotopic labeling : Deuterated analogs or ¹⁵N labeling aids in tracing nitro group behavior in HRMS/MS fragmentation .

- Computational modeling : DFT calculations predict NMR chemical shifts and compare them with experimental data to identify misassignments .

How can computational chemistry aid in designing novel derivatives of this pyrazole amine?

Advanced Research Question

Answer:

Computational approaches streamline derivative design:

- Reaction pathway prediction : Quantum mechanical calculations (e.g., DFT) model transition states for nitro group functionalization, guiding the selection of electrophiles or nucleophiles .

- Docking studies : Molecular dynamics simulations predict binding affinities of derivatives for target proteins (e.g., kinases or bacterial enzymes), prioritizing synthesis targets .

- Machine learning : Training models on existing pyrazole reaction datasets (e.g., yields, conditions) optimizes solvent/catalyst combinations for new analogs .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

Answer:

Scaling requires addressing:

- Purification bottlenecks : Chromatography is impractical industrially; alternatives like crystallization (using ethyl acetate/hexane gradients) or membrane-based separation are preferred .

- Exothermicity control : Nitro group reactions are heat-sensitive; flow reactors with precise temperature modulation mitigate decomposition risks .

- Catalyst recovery : Immobilized copper catalysts on silica or polymers improve reusability and reduce metal contamination .

How do steric and electronic effects influence the reactivity of the nitro group in further functionalization?

Advanced Research Question

Answer:

The nitro group’s meta-directing and deactivating nature limits electrophilic substitution. However:

- Steric hindrance : Bulky substituents (e.g., ethyl) at the 1-position reduce accessibility, favoring para-substitution on the pyrazole ring.

- Reductive functionalization : Catalytic hydrogenation (e.g., Pd/C, H2) converts the nitro group to an amine, enabling diazotization or cross-coupling (e.g., Suzuki-Miyaura) .

- Nucleophilic aromatic substitution : Electron-withdrawing groups (e.g., nitro) activate the ring for displacement by thiols or amines under basic conditions .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.